5-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23-17(9-11-21-23)14-4-2-13(3-5-14)8-10-20-19(24)16-12-18(25-22-16)15-6-7-15/h2-5,9,11-12,15H,6-8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDQZUVDWVDQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropyl group, an oxazole ring, and a pyrazole-substituted phenyl group. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O2, with a molecular weight of 336.4 g/mol. The presence of the cyclopropyl moiety enhances the compound's pharmacological properties by influencing its conformational flexibility and steric effects within the molecule.
Anti-inflammatory and Antimicrobial Properties
Oxazole derivatives have shown diverse biological activities, including anti-inflammatory and antimicrobial effects. For instance, various oxazole compounds exhibit inhibitory activity against cyclooxygenases (COX), enzymes involved in inflammation . The specific combination of functional groups in this compound may enhance its selectivity and potency compared to other similar compounds.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(methylsulfonyl)-N-{2-[4-(pyrazol)]phenyl}acetamide | Contains a sulfonamide group | Antimicrobial |
| N-{2-[4-(trifluoromethyl)phenyl]}acetamide | Trifluoromethyl substitution | Anticancer |
| N-cyclopropylcarboxamide derivatives | Cyclopropyl moiety | Anti-inflammatory |
The unique combination of the cyclopropyl group and the oxazole ring fused with pyrazole functionality in this compound may lead to enhanced biological activity compared to other derivatives.
Synthesis Methods
The synthesis of this compound can be approached through several methods that emphasize efficiency and environmental considerations in synthetic organic chemistry. Common methods may include:
- Cyclization Reactions : Utilizing cyclization techniques to form the oxazole ring.
- Substitution Reactions : Introducing the pyrazole moiety through nucleophilic substitution reactions.
- Functional Group Modifications : Optimizing reaction conditions to enhance yield and purity.
Case Studies
While specific case studies on this compound are scarce, related compounds have demonstrated significant biological activities:
Example Study: Pyrazole Derivatives
A study highlighted various pyrazole derivatives showing potent antitumor activities against multiple cancer cell lines. The research emphasized the importance of structural modifications in enhancing bioactivity and selectivity against cancer targets .
Example Study: Oxazole Derivatives
Another research effort focused on oxazole derivatives exhibiting antibacterial properties. These findings suggest that modifications in the oxazole structure can lead to significant improvements in antimicrobial efficacy .
Scientific Research Applications
4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring, with the molecular formula C₉H₁₁N₅S. Compounds with triazole rings have diverse biological activities and are often used in medicinal chemistry for drug development. It can be used as a building block for synthesizing more complex molecules.
Chemical Structure and Properties
- Molecular Formula C₉H₁₁N₅S
- Molecular Weight Approximately 209.31 g/mol
- Functional Groups Triazole, Pyrazole, Thiol
- Solubility Soluble in organic solvents
- IUPAC Name 4-cyclopropyl-3-(2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione
- InChI InChI=1S/C9H11N5S/c1-13-7(4-5-10-13)8-11-12-9(15)14(8)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,15)
- InChI Key YGIOAZXLWSDATL-UHFFFAOYSA-N
- Canonical SMILES CN1C(=CC=N1)C2=NNC(=S)N2C3CC3
- CAS No. 1001500-08-8
Preparation Methods
The synthesis of 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the formation of the triazole ring through cyclization reactions. Common starting materials include cyclopropyl hydrazine, 1-methyl-1H-pyrazole-5-carboxylic acid, and thiourea. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process. Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as chromatography.
Biological Activity
4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has antimicrobial, anticancer, and enzyme-inhibitory properties. The thiol group enhances its reactivity, enabling it to form covalent bonds with cysteine residues in proteins, which can modulate their activity.
- Antimicrobial Activity It possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition (MIC values ranging from 0.046 to 3.11 μM). It has also shown efficacy against fungi like Candida albicans and Aspergillus fumigatus.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and pharmacological profiles.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Core Heterocycle Variations: The target compound’s 1,2-oxazole core (vs. 1,2,4-triazole in Compound 13 or benzimidazole in ) may influence target selectivity. Benzimidazoles () exhibit planar aromaticity, favoring intercalation or stacking interactions absent in non-planar oxazoles .
Substituent Effects :
- Cyclopropyl Group : Present in both the target compound and Compound 13, this group likely reduces oxidative metabolism compared to linear alkyl chains (e.g., methyl in ) .
- Aryl Linkers : The 1-methylpyrazole in the target compound offers hydrogen-bonding capability, whereas 4-fluorophenyl () and chlorophenyl (Compound 13) may enhance hydrophobicity or halogen bonding .
Solubility and Pharmacokinetics: Piperazine () and morpholine () substituents introduce basic nitrogen atoms, improving aqueous solubility and oral bioavailability compared to neutral pyrazoles or sulfonamides () .
Research Implications
While direct pharmacological data for the target compound are unavailable, structural parallels suggest hypotheses for further study:
- The pyrazole-oxazole combination could target kinases (e.g., JAK or BTK families) due to precedent for these motifs in kinase inhibitors .
- Piperazine-containing analogs () may guide optimization for CNS penetration or solubility .
- Comparative crystallography (using tools like SHELX, as in ) could elucidate binding modes and conformational flexibility differences between oxazole and triazole cores .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of structurally analogous heterocyclic compounds (e.g., oxadiazoles, pyrazole derivatives) typically involves multi-step reactions. For example:
- Step 1 : Cyclization reactions using DMF as a solvent and K₂CO₃ as a base, with alkyl halides (RCH₂Cl) for functionalization at room temperature .
- Step 2 : Coupling reactions (e.g., carboxamide formation) via activation with reagents like EDCI/HOBt.
- Optimization : Control temperature (20–25°C), pH (neutral to slightly basic), and solvent polarity to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield (70–85%) .
Q. How should researchers characterize the molecular structure to confirm regiochemistry and functional group orientation?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves bond lengths/angles (e.g., cyclopropyl C-C bond: ~1.49 Å; oxazole ring planarity) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 7.2–7.8 ppm (aromatic protons).
- ¹³C NMR : Signals at ~160 ppm (carboxamide C=O), ~150 ppm (oxazole C-O) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₄O₂: 365.1612) .
Q. What purification techniques are optimal post-synthesis?
- Methodological Answer :
- Flash chromatography : Effective for separating polar intermediates (e.g., pyrazole-containing byproducts) using gradients of ethyl acetate in hexane.
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to isolate high-purity crystals (>95% by HPLC) .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory bioactivity data across different assays?
- Methodological Answer :
- Assay validation : Compare IC₅₀ values in enzymatic vs. cell-based assays (e.g., kinase inhibition vs. cytotoxicity). Adjust for solubility differences (use DMSO ≤0.1% v/v) .
- Data normalization : Express activity relative to positive controls (e.g., staurosporine for kinase assays).
- Statistical modeling : Apply ANOVA to identify outliers caused by assay variability (e.g., pH-dependent enzyme stability) .
Q. How can computational modeling predict binding affinity with kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., CDK2, EGFR). Key residues: Lys33 (CDK2), Thr766 (EGFR).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
- Free energy calculations : MM-PBSA predicts ΔG values; prioritize compounds with ΔG < −8 kcal/mol .
Q. What are the key considerations in designing SAR studies for analogs?
- Methodological Answer :
- Core modifications : Replace cyclopropyl with spirocyclic groups to enhance metabolic stability.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target selectivity .
- Bioisosteres : Substitute oxazole with thiazole to modulate logP (target range: 2–4) .
Q. How to resolve discrepancies in pharmacokinetic data from different in vivo models?
- Methodological Answer :
- Species-specific metabolism : Compare hepatic clearance in rodents vs. primates using microsomal stability assays (t₁/₂ >30 min desirable).
- Tissue distribution : LC-MS/MS quantitation in plasma, liver, and brain to identify accumulation hotspots .
Q. What in vitro assays are suitable for evaluating target selectivity?
- Methodological Answer :
- Kinase profiling : Use Eurofins KinaseProfiler™ to test against 100+ kinases at 1 µM.
- Off-target screening : GPCR/ion channel panels (Calcium flux assays, FLIPR) at 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
